molecular formula C10H8BrNO2 B12862117 4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile

4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile

Cat. No.: B12862117
M. Wt: 254.08 g/mol
InChI Key: PBRYSADADPDJNQ-UHFFFAOYSA-N
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Description

4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzonitrile, featuring a bromine atom and a dioxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile typically involves the reaction of 4-bromo-3-formylphenol with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the nitrile group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups .

Scientific Research Applications

4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile involves its interaction with specific molecular targets. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile is unique due to its specific combination of a bromine atom and a dioxolane ring attached to a benzonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

4-bromo-3-(1,3-dioxolan-2-yl)benzonitrile

InChI

InChI=1S/C10H8BrNO2/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2

InChI Key

PBRYSADADPDJNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C#N)Br

Origin of Product

United States

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